7-Methoxy-3-(4-methylphenoxy)chromen-4-one
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Overview
Description
7-Methoxy-3-(4-methylphenoxy)chromen-4-one is a synthetic organic compound belonging to the chromen-4-one family This compound is characterized by its chromen-4-one core structure, which is substituted with a methoxy group at the 7th position and a 4-methylphenoxy group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-(4-methylphenoxy)chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxychromen-4-one and 4-methylphenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the nucleophilic substitution reaction.
Reaction Steps: The 4-methylphenol is reacted with 7-methoxychromen-4-one in the presence of a base catalyst, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-(4-methylphenoxy)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromen-4-one derivatives.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce reduced chromen-4-one derivatives.
Scientific Research Applications
7-Methoxy-3-(4-methylphenoxy)chromen-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-(4-methylphenoxy)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3-(4-methoxyphenoxy)chromen-4-one: This compound has a hydroxy group instead of a methoxy group at the 7th position.
7-Hydroxy-3-(4-methylphenoxy)chromen-4-one: Similar to the target compound but with a hydroxy group at the 7th position.
7-Methoxy-3-phenylchromen-4-one: This compound has a phenyl group instead of a 4-methylphenoxy group at the 3rd position.
Uniqueness
7-Methoxy-3-(4-methylphenoxy)chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-methoxy-3-(4-methylphenoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-11-3-5-12(6-4-11)21-16-10-20-15-9-13(19-2)7-8-14(15)17(16)18/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERUJHAKRCLVMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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